Lipophilicity (LogP) Comparison Against Benzyl Alcohol and 4-tert-Butylbenzyl Alcohol
The computed LogP value for 3-tert-Butyl-5-methylbenzyl alcohol (XLogP3-AA = 3.1) is approximately 2.0 units higher than that of benzyl alcohol (LogP ~1.1) and 0.3 units higher than that of the common analog 4-tert-butylbenzyl alcohol (estimated LogP ~2.8) [1][2]. This increased lipophilicity is directly attributable to the combined steric and hydrophobic contributions of the 3-tert-butyl and 5-methyl substituents.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | Benzyl alcohol (LogP = 1.1); 4-tert-Butylbenzyl alcohol (estimated LogP = 2.8) |
| Quantified Difference | Target compound LogP is 2.0 units higher than benzyl alcohol and 0.3 units higher than 4-tert-butylbenzyl alcohol |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
In liquid-liquid extractions or reactions where partitioning governs yield, the higher LogP of 3-tert-Butyl-5-methylbenzyl alcohol provides a predictable shift toward organic phase retention, enabling more efficient separations compared to less lipophilic analogs.
- [1] PubChem Compound Summary for CID 3020537, 3-tert-Butyl-5-methylbenzyl alcohol. XLogP3-AA value. View Source
- [2] PubChem Compound Summary for CID 7507, Benzyl alcohol. XLogP value. View Source
